2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate
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Overview
Description
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with hydroxyethyl, isopropyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(isopropyl)-5-methylcyclohexanecarboxylic acid with 2-hydroxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the reaction proceeds smoothly. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Isopropyl)-5-methylcyclohexanecarboxylic acid.
Reduction: 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl 2-(methyl)-5-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of an isopropyl group.
2-Hydroxyethyl 2-(isopropyl)-5-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate is unique due to the specific combination of substituents on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
38705-98-5 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-hydroxyethyl 5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-9(2)11-5-4-10(3)8-12(11)13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
NNPFZDMSNIETII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)OCCO)C(C)C |
Origin of Product |
United States |
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